molecular formula C26H27N3O6 B11512801 N,N'-bis[2-(4-methylphenoxy)ethyl]-5-nitroisophthalamide

N,N'-bis[2-(4-methylphenoxy)ethyl]-5-nitroisophthalamide

Cat. No.: B11512801
M. Wt: 477.5 g/mol
InChI Key: IESBTURUBOXZOG-UHFFFAOYSA-N
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Description

N,N’-bis[2-(4-methylphenoxy)ethyl]-5-nitroisophthalamide: is a synthetic organic compound characterized by the presence of two 4-methylphenoxyethyl groups and a nitroisophthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[2-(4-methylphenoxy)ethyl]-5-nitroisophthalamide typically involves the reaction of 5-nitroisophthalic acid with 2-(4-methylphenoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis[2-(4-methylphenoxy)ethyl]-5-nitroisophthalamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as alkoxides or amines.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed:

    Reduction: Formation of N,N’-bis[2-(4-methylphenoxy)ethyl]-5-aminoisophthalamide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 5-nitroisophthalic acid and 2-(4-methylphenoxy)ethylamine.

Scientific Research Applications

Chemistry: N,N’-bis[2-(4-methylphenoxy)ethyl]-5-nitroisophthalamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its nitro group can be reduced to an amino group, which can then be labeled with fluorescent or radioactive tags for imaging studies.

Medicine: Potential applications in medicine include the development of novel therapeutic agents. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug design.

Industry: In the industrial sector, N,N’-bis[2-(4-methylphenoxy)ethyl]-5-nitroisophthalamide can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,N’-bis[2-(4-methylphenoxy)ethyl]-5-nitroisophthalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N,N’-bis[2-(4-methoxyphenoxy)ethyl]-5-nitroisophthalamide
  • N,N’-bis[2-(4-chlorophenoxy)ethyl]-5-nitroisophthalamide
  • N,N’-bis[2-(4-fluorophenoxy)ethyl]-5-nitroisophthalamide

Comparison: N,N’-bis[2-(4-methylphenoxy)ethyl]-5-nitroisophthalamide is unique due to the presence of the 4-methylphenoxy groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs with different substituents (e.g., methoxy, chloro, fluoro), the methyl group can affect the compound’s hydrophobicity and steric properties, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C26H27N3O6

Molecular Weight

477.5 g/mol

IUPAC Name

1-N,3-N-bis[2-(4-methylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C26H27N3O6/c1-18-3-7-23(8-4-18)34-13-11-27-25(30)20-15-21(17-22(16-20)29(32)33)26(31)28-12-14-35-24-9-5-19(2)6-10-24/h3-10,15-17H,11-14H2,1-2H3,(H,27,30)(H,28,31)

InChI Key

IESBTURUBOXZOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC3=CC=C(C=C3)C

Origin of Product

United States

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